molecular formula C18H18N4O2 B2920349 N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide CAS No. 1795415-83-6

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide

Cat. No.: B2920349
CAS No.: 1795415-83-6
M. Wt: 322.368
InChI Key: RSKCSEUYIVJTDN-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring fused with a pyrimidine moiety, which is further substituted with a dimethylamino group and a methoxy group. The presence of these functional groups contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(dimethylamino)-2-methoxypyrimidine with naphthalene-1-carboxylic acid, followed by amidation. The reaction conditions often require the use of catalysts such as 4-(dimethylamino)pyridine (DMAP) and reagents like di-tert-butyl dicarbonate (Boc2O) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen, DMAP, benzyl bromide.

    Reduction: NaBH4, LiAlH4.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce corresponding amines or alcohols.

Mechanism of Action

The mechanism by which N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or photophysical characteristics, such as in the development of fluorescent probes or advanced materials for electronic devices .

Properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-22(2)16-15(11-19-18(21-16)24-3)20-17(23)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKCSEUYIVJTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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